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molecular formula C11H9BrFNO2 B2857291 Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate CAS No. 396076-60-1

Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate

Cat. No. B2857291
M. Wt: 286.1
InChI Key: ZAUJOWOCPLOJNM-UHFFFAOYSA-N
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Patent
US07427608B2

Procedure details

Tetrahydrofuran (35.2 ml), water (23.5 ml), lithium hydroxide (2.61 g, 10.9 mmol), and 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester (3.11 g, 10.9 mmol) were added to a round bottom flask and mixed with a magnetic stirrer. This mixture was refluxed for 1 hour. The THF was removed via rotary evaporator, and the aqueous solution was acidified with 1M HCL, and extracted with ethyl acetate. 1H NMR (DMSO-d6): δ 13.206 (bs, 1H), δ 11.876 (s, 1H), δ 7.498-7.445 (m, 2H), δ 7.19 (d, J=2.0 Hz, 1.0H).
Quantity
35.2 mL
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
23.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O1CCCC1.[OH-].[Li+].C([O:10][C:11]([C:13]1[NH:14][C:15]2[C:20]([CH:21]=1)=[CH:19][C:18]([F:22])=[CH:17][C:16]=2[Br:23])=[O:12])C>O>[Br:23][C:16]1[CH:17]=[C:18]([F:22])[CH:19]=[C:20]2[C:15]=1[NH:14][C:13]([C:11]([OH:12])=[O:10])=[CH:21]2 |f:1.2|

Inputs

Step One
Name
Quantity
35.2 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
2.61 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
3.11 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=C(C=C(C=C2C1)F)Br
Name
Quantity
23.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The THF was removed via rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=C2C=C(NC12)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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